1-Fluoro-cyclopropanecarboxylic acid methyl ester
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Overview
Description
1-Fluoro-cyclopropanecarboxylic acid methyl ester is a fluorinated organic compound with the molecular formula C5H7FO2. It is a derivative of cyclopropanecarboxylic acid where a fluorine atom is attached to the cyclopropane ring, and the carboxylic acid group is esterified with methanol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-cyclopropanecarboxylic acid methyl ester can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopropanecarboxylic acid followed by esterification with methanol. The reaction conditions typically require a strong fluorinating agent, such as Selectfluor, and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow processes to ensure efficient and safe handling of fluorinating agents. The esterification step can be carried out in reactors designed for high-pressure reactions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: The major product of oxidation is 1-fluoro-cyclopropanecarboxylic acid.
Reduction: The reduction product is 1-fluoro-cyclopropanemethanol.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-cyclopropanecarboxylic acid methyl ester has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.
Mechanism of Action
The mechanism by which 1-Fluoro-cyclopropanecarboxylic acid methyl ester exerts its effects depends on the specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target by forming strong hydrogen bonds or dipole-dipole interactions. The cyclopropane ring can also provide rigidity to the molecule, improving its pharmacokinetic properties.
Comparison with Similar Compounds
1-Fluoro-cyclopropanecarboxylic acid methyl ester is unique due to its fluorinated cyclopropane structure. Similar compounds include:
Cyclopropanecarboxylic acid methyl ester: Lacks the fluorine atom, resulting in different chemical reactivity and properties.
1-Fluorocyclopropane: A simpler fluorinated cyclopropane without the carboxylic acid ester group.
Fluorinated esters: Other esters with fluorine atoms in different positions or on different rings.
Properties
IUPAC Name |
methyl 1-fluorocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVWFDEMAWTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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